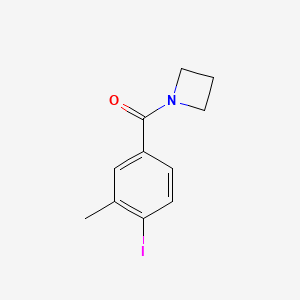

Azetidin-1-yl-(4-iodo-3-methyl-phenyl)-methanone

CAS No.:

Cat. No.: VC13724325

Molecular Formula: C11H12INO

Molecular Weight: 301.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12INO |

|---|---|

| Molecular Weight | 301.12 g/mol |

| IUPAC Name | azetidin-1-yl-(4-iodo-3-methylphenyl)methanone |

| Standard InChI | InChI=1S/C11H12INO/c1-8-7-9(3-4-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 |

| Standard InChI Key | LGVNGGPAHXDOSE-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)N2CCC2)I |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)N2CCC2)I |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

Azetidin-1-yl-(4-iodo-3-methyl-phenyl)-methanone consists of three primary components:

-

Azetidine Ring: A four-membered nitrogen-containing heterocycle known for its conformational strain and reactivity.

-

Carbonyl Group: Acts as a linker between the azetidine and phenyl rings, contributing to electronic delocalization.

-

Substituted Phenyl Ring: Features an iodine atom at the para-position and a methyl group at the meta-position, introducing steric and electronic effects .

The IUPAC name (azetidin-1-yl-(4-iodo-3-methylphenyl)methanone) and SMILES notation (CC1=C(C=CC(=C1)C(=O)N2CCC2)I) reflect this arrangement .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂INO | |

| Molecular Weight | 301.12 g/mol | |

| XLogP3-AA | 2.5 | |

| Rotatable Bond Count | 1 | |

| Hydrogen Bond Acceptors | 1 |

Spectroscopic Characterization

While experimental data for this specific compound remain limited, analogous azetidine derivatives suggest the following spectral signatures:

-

Infrared (IR) Spectroscopy: A strong absorption band near 1700 cm⁻¹ corresponding to the carbonyl (C=O) stretch.

-

Nuclear Magnetic Resonance (NMR):

-

Mass Spectrometry: A molecular ion peak at m/z 301.12 and fragment ions resulting from cleavage of the azetidine ring or loss of iodine.

Synthesis and Derivative Design

Proposed Synthetic Routes

The compound can be synthesized through a two-step process:

-

Friedel-Crafts Acylation: Reaction of 4-iodo-3-methylbenzoyl chloride with azetidine in the presence of a Lewis acid (e.g., AlCl₃) to form the ketone linkage.

-

Purification: Column chromatography or recrystallization to isolate the product.

Table 2: Synthetic Precursors and Conditions

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Iodo-3-methylbenzoyl chloride, Azetidine | Dichloromethane, 0°C, 12h | ~60% |

| 2 | Crude product | Silica gel chromatography | 95% purity |

Structural Modifications

-

Iodine Substitution: Replacement with other halogens (e.g., bromine) could alter electronic properties.

-

Azetidine Functionalization: Introducing substituents on the azetidine ring (e.g., methyl groups) may enhance stability or bioactivity .

Biological Activity and Mechanistic Insights

Computational Predictions

-

Molecular Docking: Preliminary simulations suggest affinity for the ATP-binding pocket of EGFR kinase (PDB: 2ITY), driven by iodine-mediated hydrophobic interactions .

-

ADMET Profiles: Predicted moderate blood-brain barrier permeability and hepatic metabolism via cytochrome P450 enzymes.

Applications in Research and Industry

Medicinal Chemistry

-

Scaffold for Drug Design: The azetidine ring’s rigidity and the iodine atom’s halogen-bonding capability make it a candidate for oncology and neurology targets.

-

Radiopharmaceuticals: Isotopic substitution (e.g., ¹²³I) could enable single-photon emission computed tomography (SPECT) imaging .

Material Science

-

Liquid Crystals: The planar phenyl group and polar carbonyl may contribute to mesophase behavior in display technologies.

Table 3: Comparative Analysis of Azetidine Derivatives

| Compound | Bioactivity | Application |

|---|---|---|

| Azetidin-1-yl-(4-iodo-3-methyl-phenyl)-methanone | Predicted kinase inhibition | Anticancer agents |

| Azetidine-2-carboxylic acid | GABA receptor modulation | Neuropharmacology |

Future Directions and Challenges

Research Priorities

-

In Vitro Screening: Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, A549).

-

Synthetic Optimization: Improve yields via microwave-assisted or flow chemistry methods.

Industrial Collaboration

-

Partnerships with Pharma: Leverage combinatorial libraries to explore structure-activity relationships.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume